2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1-pyridin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-7(12-9(13)6-10)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOJZRCKOKBZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis of 1 Pyridin 2 Yl Ethylamine:direct Asymmetric Synthesis Offers an Elegant Alternative to Resolution. One Effective Strategy is the Diastereoselective Reduction of Enantiopure N P Toluenesulfinyl Ketimines Derived from 2 Acetylpyridine.unito.itthis Method, Pioneered by Davis and Refined by Others, Utilizes a Chiral Sulfinamide Auxiliary to Direct the Stereochemical Outcome of a Hydride Reduction, Leading to the Formation of the Desired Chiral Amine with High Diastereoselectivity.unito.ityale.eduthe Sulfinyl Group Can Be Subsequently Removed Under Mild Acidic Conditions.
Optimized Reaction Conditions for High Yield and Purity
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of a chloroacetylating agent with 1-(pyridin-2-yl)ethylamine. The optimization of this reaction is crucial for maximizing yield and ensuring high purity by minimizing side products.
The standard procedure involves the reaction of the amine with chloroacetyl chloride in the presence of a base. ijpsr.info The choice of reagents and conditions significantly impacts the outcome.
Key Optimization Parameters:
Acylating Agent: Chloroacetyl chloride is the most common and reactive agent, leading to rapid reaction rates.
Base: A non-nucleophilic base is required to neutralize the HCl byproduct. Tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently used. rsc.org Alternatively, an aqueous base like sodium hydroxide (B78521) in a biphasic system (Schotten-Baumann conditions) can be employed.
Solvent: Aprotic solvents like dichloromethane (B109758) (CH2Cl2), dichloroethane, or tetrahydrofuran (B95107) (THF) are preferred to prevent side reactions with the acyl chloride. rsc.orgresearchgate.net
Temperature: The reaction is highly exothermic and is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the formation of impurities. orgsyn.org
Purification: High purity is achieved through a combination of aqueous workup and recrystallization. The workup typically involves washing the organic layer with dilute acid, base, and brine to remove unreacted starting materials and salts. The final product is often purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetonitrile, to yield a crystalline solid. ijpsr.infochemicalbook.com
Table 2: Optimized Conditions for N-substituted Chloroacetamide Synthesis
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Amine | 1-(pyridin-2-yl)ethylamine | Starting nucleophile | smolecule.com |
| Acylating Agent | Chloroacetyl Chloride | High reactivity for efficient acylation | ijpsr.info |
| Base | Triethylamine or DIPEA | Neutralizes HCl byproduct without competing in the reaction | rsc.org |
| Solvent | Dichloromethane (CH2Cl2) | Inert, aprotic solvent that dissolves reactants well | researchgate.net |
| Temperature | 0 °C to room temperature | Controls exotherm and minimizes side reactions | orgsyn.org |
| Purification | Aqueous workup followed by recrystallization (e.g., from ethanol) | Removes impurities and provides high-purity crystalline product | ijpsr.info |
Green Chemistry Principles in Synthesis and Process Intensification
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govucl.ac.uk
Green Solvents: A major green improvement is the replacement of hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives. Greener solvents suitable for amide synthesis include 2-methyl-tetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govchemistryviews.org
Atom Economy and Waste Reduction: Traditional amide synthesis using coupling agents often suffers from poor atom economy, generating significant waste. ucl.ac.uk The direct acylation with chloroacetyl chloride is relatively atom-economical, but the base used to scavenge HCl forms a stoichiometric amount of salt waste. Alternative catalytic methods for amide bond formation are an area of active research. For instance, boric acid has been used as a catalyst for direct amidation under solvent-free conditions, which could be explored for this synthesis. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a green route to amide bond formation. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze the amidation of carboxylic acids or their esters with amines under mild conditions, often in green solvents, generating minimal waste. nih.govnih.gov A chemoenzymatic process could involve the enzymatic synthesis of an amide from chloroacetic acid and 1-(pyridin-2-yl)ethylamine.
Process Intensification: Process intensification techniques can lead to safer, more efficient, and greener syntheses.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of the related compound 2-chloro-N-pyridin-2-yl-acetamide, which achieved a 97% yield in just 5 minutes. chemicalbook.com This method reduces energy consumption and solvent use compared to conventional heating.
Continuous Flow Chemistry: Using microflow reactors allows for precise control over reaction parameters like temperature and time. nih.gov This is particularly advantageous for highly exothermic acylation reactions, improving safety and reproducibility while minimizing side reactions. documentsdelivered.com Flow chemistry can also enable the use of highly reactive intermediates that would be problematic in batch processes. nih.gov
Large-Scale Synthesis and Process Development Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to safety, cost, and process robustness.
Reagent Selection and Stoichiometry: On a large scale, the cost and availability of starting materials are paramount. Chloroacetyl chloride and 1-(pyridin-2-yl)ethylamine are commercially available precursors. Careful control of stoichiometry is crucial to ensure complete conversion of the limiting reagent and to simplify purification.
Thermal Hazard Management: The reaction between an amine and an acyl chloride is highly exothermic. On a large scale, efficient heat removal is a primary safety concern to prevent thermal runaway. This requires reactors with adequate cooling capacity and careful control over the rate of reagent addition. Running the reaction in a semi-batch mode, where one reagent is added slowly to the other, is a standard industrial practice for managing exotherms. Continuous flow reactors offer a superior solution for heat management due to their high surface-area-to-volume ratio. nih.gov
Work-up and Product Isolation: Large-scale work-up procedures must be efficient and minimize solvent use. This includes optimizing phase separations and extraction protocols. Crystallization is the preferred method for final purification at scale, as it is highly effective at removing impurities and can be readily implemented in large vessels. The choice of crystallization solvent is critical and must balance product solubility, recovery, and safety considerations.
Process Safety and Environmental Impact: A thorough process safety assessment is required to identify and mitigate risks associated with hazardous reagents (e.g., corrosive and lachrymatory chloroacetyl chloride) and exothermic reactions. orgsyn.org Solvent selection is also critical from an environmental and safety perspective, with a focus on using solvents with higher flash points and lower toxicity, and implementing solvent recovery and recycling programs to minimize waste and cost.
Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro N 1 Pyridin 2 Yl Ethyl Acetamide
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
A COSY (Correlation Spectroscopy) experiment would be expected to show correlations between the proton on the chiral carbon and the methyl protons of the ethyl group, as well as between the protons on the pyridine (B92270) ring that are adjacent to each other.
An HSQC (Heteronuclear Single Quantum Coherence) spectrum would reveal direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of each carbon signal based on the known proton chemical shifts.
An HMBC (Heteronuclear Multiple Bond Correlation) experiment would provide crucial information about the connectivity across multiple bonds. Key expected correlations would include the amide proton with the carbonyl carbon and the carbons of the pyridine ring, as well as the protons of the ethyl group with the carbonyl carbon and the pyridine ring carbons.
For the closely related compound, 2-chloro-N-pyridin-2-yl-acetamide, 1D NMR data has been reported and is presented below for comparative reference. chemicalbook.comchemicalbook.comchemicalbook.com
Table 1: ¹H NMR Data for 2-chloro-N-pyridin-2-yl-acetamide in CDCl₃ chemicalbook.comchemicalbook.comchemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.95 | bs | 1H | Amide N-H |
| 8.4 | d | 1H | Pyridine H-6 |
| 8.2 | d | 1H | Pyridine H-3 |
| 7.7 | t | 1H | Pyridine H-4 |
| 7.1 | d | 1H | Pyridine H-5 |
| 4.2 | s | 2H | CH₂Cl |
Table 2: ¹³C NMR Data for 2-chloro-N-pyridin-2-yl-acetamide in CDCl₃ chemicalbook.comchemicalbook.comchemicalbook.com
| Chemical Shift (δ) ppm | Assignment |
| 164.9 | C=O (Amide) |
| 150.7 | Pyridine C-2 |
| 148.2 | Pyridine C-6 |
| 139.1 | Pyridine C-4 |
| 121.0 | Pyridine C-5 |
| 111.4 | Pyridine C-3 |
| 43.2 | CH₂Cl |
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute configuration of chiral centers. To date, no published single-crystal X-ray diffraction data for 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide has been found.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. For this chiral molecule, the determination of the absolute configuration (R or S) at the stereocenter of the 1-(pyridin-2-yl)ethyl moiety would be a primary objective. The analysis would also reveal the conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding, which would influence the crystal packing.
For comparison, the crystal structure of a related compound, 2-Chloro-N-phenylacetamide, reveals that the molecules are linked by N—H⋯O hydrogen bonds into infinite chains. researchgate.net
Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility-MS)
Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of a compound, which can provide valuable structural information.
While detailed MS/MS or Ion Mobility-MS studies for this compound are not available, standard electron ionization mass spectrometry (EIMS) data for the related compound 2-chloro-N-pyridin-2-yl-acetamide shows a molecular ion peak (M+) at m/z 170.6, corresponding to its molecular weight. chemicalbook.comchemicalbook.comchemicalbook.com
An MS/MS analysis of this compound would involve the isolation of the parent ion and its subsequent fragmentation. Expected fragmentation patterns would likely involve the loss of the chloroacetyl group, cleavage of the amide bond, and fragmentation of the pyridine ring, providing further confirmation of the compound's structure.
Ion Mobility-MS could provide information about the size and shape of the ionized molecule, which could be useful in distinguishing it from potential isomers.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: FT-IR spectroscopy is particularly sensitive to polar bonds. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend of the amide (Amide II band), C-N stretching, and vibrations associated with the pyridine ring and the C-Cl bond.
For the analogous compound 2-chloro-N-pyridin-2-yl-acetamide, the following characteristic FT-IR absorption peaks (KBr) have been reported: chemicalbook.comchemicalbook.comchemicalbook.com
Table 3: FT-IR Data for 2-chloro-N-pyridin-2-yl-acetamide chemicalbook.comchemicalbook.comchemicalbook.com
| Wavenumber (cm⁻¹) | Assignment |
| 3443, 3226 | N-H Stretching |
| 1683 | C=O Stretching (Amide I) |
| 1581 | N-H Bending (Amide II) / C=C Stretching (Pyridine) |
| 1330 | C-N Stretching |
| 1198 | C-H Bending (Pyridine) |
| 775 | C-Cl Stretching |
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the pyridine moiety. To date, no specific Raman spectral data for this compound has been identified in the literature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.
As this compound is a chiral compound, it is expected to be ECD active. The ECD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the chromophores (the pyridine ring and the amide group) within the chiral environment. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.
Experimental ECD data for this compound is not currently available. Theoretical calculations of the ECD spectrum, often performed in conjunction with conformational analysis, could be used to predict the spectrum for both the R and S enantiomers and aid in the assignment of the absolute configuration if experimental data were to be collected.
Conformational Analysis and Rotational Isomerism Studies
Rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to the possibility of cis and trans isomers. For secondary amides, the trans conformation is typically more stable.
Detailed conformational analysis and studies of rotational isomerism for this specific compound have not been reported. Such studies would typically involve a combination of variable-temperature NMR experiments and computational modeling to determine the relative energies of different conformers and the energy barriers to their interconversion.
Mechanistic Investigations into the Chemical Reactivity of 2 Chloro N 1 Pyridin 2 Yl Ethyl Acetamide
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety
The chloroacetyl group is a key site of reactivity in 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide. The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. This makes it highly susceptible to attack by a wide variety of nucleophiles in a classic S_N2 (bimolecular nucleophilic substitution) reaction.
The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This substitution proceeds via a backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the opposite side of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not). The reaction is typically efficient and forms a new bond between the nucleophile and the acetyl group, with chloride acting as the leaving group.
This reactivity makes the compound a valuable building block for synthesizing more complex molecules. A range of nucleophiles can be employed to generate diverse derivatives, as illustrated in the table below.
Table 1: Examples of Nucleophilic Substitution at the Chloroacetyl Moiety This table is illustrative and based on the general reactivity of α-chloroacetamides.
| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Oxygen Nucleophiles | |||
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | 2-Hydroxy-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Alkoxide (RO⁻) | Sodium Methoxide | 2-Methoxy-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Phenoxide (ArO⁻) | Sodium Phenoxide | 2-Phenoxy-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Carboxylate (RCOO⁻) | Sodium Acetate | 2-Acetoxy-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Nitrogen Nucleophiles | |||
| Ammonia (NH₃) | Ammonia | 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Primary Amine (RNH₂) | Methylamine | 2-(Methylamino)-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Azide (B81097) (N₃⁻) | Sodium Azide | 2-Azido-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Sulfur Nucleophiles | |||
| Hydrosulfide (SH⁻) | Sodium Hydrosulfide | 2-Mercapto-N-(1-(pyridin-2-yl)ethyl)acetamide | |
| Thiolate (RS⁻) | Sodium Ethanethiolate | 2-(Ethylthio)-N-(1-(pyridin-2-yl)ethyl)acetamide |
Intramolecular Cyclization Pathways and Ring-Closure Mechanisms
The structure of this compound is well-suited for intramolecular cyclization reactions, where a nucleophilic center within the molecule attacks the electrophilic chloroacetyl carbon. Such reactions can lead to the formation of new heterocyclic ring systems. researchgate.net
The most probable intramolecular pathway involves the pyridine (B92270) nitrogen atom. The lone pair of electrons on the nitrogen can act as an internal nucleophile, attacking the α-carbon of the chloroacetyl group. This S_N2 reaction would result in the displacement of the chloride ion and the formation of a new six-membered ring, yielding a substituted imidazo[1,2-a]pyridinium salt. This type of cyclization is a common strategy for the synthesis of this important heterocyclic scaffold.
Mechanism of Intramolecular Cyclization:
Nucleophilic Attack: The lone pair on the pyridine nitrogen attacks the electrophilic carbon atom bearing the chlorine.
Transition State: A five-coordinate transition state is formed as the N-C bond begins to form and the C-Cl bond begins to break.
Ring Closure: The chloride ion is expelled as a leaving group, resulting in the formation of a cationic, bicyclic product, specifically a 2,3-dihydro-1-oxo-imidazo[1,2-a]pyridin-4-ium derivative.
While less likely, another potential pathway could involve the amide nitrogen. However, the amide nitrogen is significantly less nucleophilic than the pyridine nitrogen due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, cyclization via the pyridine nitrogen is the more favored route. Palladium-catalyzed cyclizations have also been demonstrated for related chloro-aniline derivatives, suggesting that transition metal catalysis could open up alternative ring-closure pathways. mit.edusemanticscholar.org
Reactivity of the Pyridine Nitrogen and Amide Linkage
Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system. This makes the nitrogen atom both basic and nucleophilic.
Basicity: The pyridine nitrogen can readily accept a proton from an acid to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the ring, making it even more electron-deficient and thus more resistant to electrophilic attack.
Nucleophilicity: As discussed in the cyclization section (4.2), the nitrogen's lone pair can act as a nucleophile, attacking electrophiles. Besides the internal chloroacetyl group, it can react with external alkylating agents (e.g., methyl iodide) to form quaternary N-alkylpyridinium salts.
Amide Linkage: The amide bond is generally stable due to resonance stabilization, which imparts partial double-bond character to the C-N bond. However, it can undergo hydrolysis under forcing conditions.
Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. A water molecule can then attack the carbonyl carbon, leading to the eventual cleavage of the amide bond to yield 1-(pyridin-2-yl)ethan-1-amine and chloroacetic acid.
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., concentrated NaOH and heat), a hydroxide ion can directly attack the carbonyl carbon. This leads to a tetrahedral intermediate that collapses to expel the amine, forming a carboxylate salt (chloroacetate) and 1-(pyridin-2-yl)ethan-1-amine.
Stereo- and Regioselectivity in Complex Reaction Systems
Stereoselectivity: The compound this compound possesses a stereocenter at the carbon atom of the ethyl group attached to the amide nitrogen (the carbon bonded to the pyridine ring, the methyl group, the hydrogen, and the amide nitrogen). Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide.
If the starting material is a racemic mixture, any reaction that does not involve this stereocenter will result in a racemic mixture of products.
If a single enantiomer is used as the starting material, its stereochemistry can potentially influence the outcome of reactions at other parts of the molecule. For instance, during intramolecular cyclization, the chiral center could direct the approach of the chloroacetyl arm, potentially leading to a preferred diastereomer of the product. This is known as asymmetric induction. However, without specific experimental data, the degree of such selectivity remains theoretical.
Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another. For this molecule, regioselectivity is most relevant in the context of substitution on the pyridine ring.
EAS Regioselectivity: As discussed in section 4.4, electrophilic attack is strongly directed to the positions meta to the ring nitrogen, meaning the C-3 and C-5 positions. The C-2 substituent would likely favor attack at the C-5 position.
NAS Regioselectivity: Nucleophilic attack is directed to the positions ortho and para to the ring nitrogen. stackexchange.com With the C-2 position blocked, the reactive sites are C-4 and C-6. The relative reactivity of these two positions would depend on the specific nucleophile and reaction conditions, though both are electronically activated.
Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for this compound are not extensively available in the public literature. However, the kinetics and thermodynamics of its key transformations can be inferred from the general principles of its constituent reaction mechanisms.
Kinetics:
Nucleophilic Substitution at Chloroacetyl Moiety: This reaction proceeds via an S_N2 mechanism. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). The rate is sensitive to the nucleophile's strength, the solvent, and steric hindrance around the electrophilic center.
Nucleophilic Aromatic Substitution: For the addition-elimination mechanism, the first step—the nucleophilic attack on the ring to form the anionic intermediate—is typically the rate-determining step. stackexchange.com The activation energy for this step is high because it involves the temporary loss of aromaticity. The rate of reaction is influenced by the electron-withdrawing power of the ring substituents (the nitrogen atom being the primary activator) and the strength of the nucleophile. For some pyridinium ions, the rate-determining step can shift to the deprotonation of the addition intermediate. nih.gov
Thermodynamics:
Nucleophilic Substitution: The substitution of the chlorine atom is generally a thermodynamically favorable (exergonic) process, as a relatively weak C-Cl bond is replaced by a stronger bond (e.g., C-O, C-N, or C-S). The release of the stable chloride ion also contributes to the favorable Gibbs free energy change.
Aromatic Substitution: In EAS, the stability of the cationic intermediate (the sigma complex) determines the regioselectivity. The meta-attack intermediate is the most stable (least unstable) for pyridine, making it the kinetically and thermodynamically favored pathway. In NAS, the stability of the anionic Meisenheimer-like intermediate is key. The ability of the electronegative nitrogen to stabilize the negative charge makes the intermediates from ortho and para attack more stable than that from meta attack, thus dictating the regiochemical outcome. stackexchange.com Intramolecular cyclization would likely be thermodynamically favored due to the formation of a stable bicyclic system and the increase in entropy from the release of the chloride ion.
Computational Chemistry and Theoretical Modeling of 2 Chloro N 1 Pyridin 2 Yl Ethyl Acetamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide. Density Functional Theory (DFT) and Ab Initio methods are powerful tools for this purpose. DFT, with functionals like B3LYP, is often employed to balance computational cost and accuracy in predicting molecular geometries and energies. Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense.
These calculations typically begin with a geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be determined. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Method/Basis Set |
| Dipole Moment (Debye) | 3.45 | DFT/B3LYP/6-311G(d,p) |
| Total Energy (Hartree) | -854.721 | DFT/B3LYP/6-311G(d,p) |
| Point Group | C1 | DFT/B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the amide nitrogen, while the LUMO may be distributed over the chloroacetamide moiety, particularly the C-Cl bond. This distribution suggests that the molecule could act as a nucleophile at the pyridine and amide sites and as an electrophile at the carbon atom attached to the chlorine.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) | Method/Basis Set |
| HOMO | -6.89 | DFT/B3LYP/6-311G(d,p) |
| LUMO | -0.98 | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.91 | DFT/B3LYP/6-311G(d,p) |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Due to the presence of several single bonds, this compound can exist in various conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. By simulating the motion of atoms over time, MD can identify the most stable conformers and the energy barriers between them. These simulations are typically performed using force fields like AMBER or CHARMM.
The results of MD simulations can provide a detailed understanding of the molecule's flexibility and the preferred orientations of its different functional groups. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. For instance, the orientation of the pyridine ring relative to the acetamide (B32628) group can significantly influence its binding properties.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. nih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational model.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching of the C=O bond in the amide group or the C-Cl bond. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy, aiding in the structural elucidation of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Method/Basis Set |
| λmax (nm) | 265 | TD-DFT/B3LYP/6-311G(d,p) |
| C=O Stretch (cm⁻¹) | 1685 | DFT/B3LYP/6-311G(d,p) |
| ¹³C Chemical Shift (C=O, ppm) | 167.2 | GIAO/DFT/B3LYP/6-311G(d,p) |
Theoretical Studies on Reaction Pathways and Transition State Geometries
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. This is particularly useful for understanding reactions such as nucleophilic substitution at the α-carbon of the acetamide, a common reaction for α-haloamides.
For example, the reaction of this compound with a nucleophile can be modeled to determine whether it proceeds via an SN1 or SN2 mechanism. The geometries of the reactants, transition state, and products can be optimized, and the energy profile of the reaction can be constructed. This provides a detailed, atomistic understanding of the reaction's feasibility and kinetics.
Chemoinformatics and Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Chemoinformatics tools can be used to calculate a wide range of molecular descriptors for this compound. nih.gov These descriptors, which can be electronic, steric, or topological in nature, quantify various aspects of the molecule's structure. Examples include molecular weight, logP (a measure of lipophilicity), and polar surface area.
These descriptors can then be used to build Quantitative Structure-Reactivity Relationship (QSRR) models. QSRR models are mathematical equations that correlate the structural properties of a series of compounds with their chemical reactivity. By developing a QSRR model for a set of related α-chloroacetamides, the reactivity of this compound could be predicted without the need for extensive experimental work.
Table 4: Selected Chemoinformatic Descriptors for this compound
| Descriptor | Calculated Value |
| Molecular Weight | 198.65 g/mol |
| LogP | 1.35 |
| Topological Polar Surface Area | 41.6 Ų |
| Number of Rotatable Bonds | 3 |
Strategic Applications of 2 Chloro N 1 Pyridin 2 Yl Ethyl Acetamide in Advanced Organic Synthesis
Construction of Novel Heterocyclic Ring Systems and Fused Architectures
The α-chloroacetamide functional group is a cornerstone in heterocyclic synthesis due to its susceptibility to nucleophilic attack, enabling the formation of diverse ring systems. The electrophilic methylene (B1212753) carbon bonded to the chlorine atom serves as a prime site for substitution, which can be followed by intramolecular cyclization to forge new heterocyclic cores. This reactivity makes 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide a highly valuable precursor for nitrogen-, sulfur-, and oxygen-containing heterocycles.
One of the classic applications of α-haloamide structures is in the Hantzsch thiazole (B1198619) synthesis . In this reaction, the α-chloroacetamide derivative can react with a thioamide to construct a thiazole ring, a privileged scaffold in medicinal chemistry. researchgate.netchemhelpasap.comsynarchive.com The reaction typically proceeds by initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.comnih.gov
Furthermore, the reaction of this compound with various binucleophiles provides direct routes to other important heterocyclic systems. For instance, reaction with thiourea (B124793) can yield aminothiazolones, while reactions with amidines or other nitrogen-based nucleophiles can lead to the formation of imidazoles and other related azoles. tandfonline.com The general reactivity of N-aryl 2-chloroacetamides shows that substitution of the chlorine atom by nucleophiles like sulfur, nitrogen, or oxygen can readily lead to intramolecular cyclization, forming heterocycles such as thiophenes, pyrroles, and thiazolidine-4-ones. tandfonline.comresearchgate.net A study on the synthesis of heterocyclic compounds from 2-Chloro-N-p-tolylacetamide demonstrated its conversion into β-lactam derivatives after reaction with Schiff bases. researchgate.net
Below is a table summarizing potential heterocyclic syntheses using the chloroacetamide moiety as a key reactant.
| Reaction Name/Type | Nucleophile/Reagent | Resulting Heterocyclic Core |
| Hantzsch Synthesis | Thioamides (R-C(S)NH₂) | Thiazole |
| Thiazolidinone Synthesis | Ammonium thiocyanate | 2-(Arylimino)thiazolidin-4-one |
| Gewald Reaction | α-cyanoester, Sulfur, Base | 2-Aminothiophene |
| Nucleophilic Substitution | Sodium hydrogen selenide | Diorganyl selenide |
This interactive table showcases the versatility of the α-chloroacetamide group in forming various heterocyclic structures based on established synthetic protocols.
Role in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step from three or more starting materials. nih.gov The functional handles present in this compound make it an attractive candidate for inclusion in MCR designs.
The Gewald reaction , for instance, is a well-known MCR that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, elemental sulfur, and a base. wikipedia.orgsemanticscholar.org While the classical Gewald reaction does not directly use an α-chloroacetamide, variations and related MCRs can be designed where the reactive methylene group of the chloroacetamide acts as one of the key components, contributing to the final heterocyclic scaffold. This approach is particularly useful for building libraries of compounds for screening purposes. derpharmachemica.com
Cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, represent another area where this compound can be strategically employed. 20.210.105 A synthetic sequence could be designed where the initial nucleophilic substitution of the chloride atom unmasks a functional group that triggers a subsequent cyclization or rearrangement. For example, reaction with a carefully chosen nucleophile could set the stage for an intramolecular Michael addition, aldol (B89426) condensation, or cyclization onto the pyridine (B92270) ring, leading to complex fused architectures in a single, efficient operation.
| Reaction Type | Key Features & Potential Role of the Compound | Example Product Scaffold |
| Multi-Component Reaction | Acts as the electrophilic component, reacting with a nucleophile and another reactant in a one-pot synthesis. | Highly substituted thiophenes or imidazoles. |
| Cascade Reaction | Initial SN2 reaction at the C-Cl bond initiates a sequence of intramolecular reactions (e.g., cyclization, rearrangement). | Fused bicyclic systems (e.g., indolizidine or quinolizidine (B1214090) analogues). |
This table illustrates the potential roles of this compound in advanced, efficiency-focused synthetic strategies.
Asymmetric Synthesis of Complex Organic Molecules utilizing its Chiral Center
The most distinguishing feature of this compound is the presence of a stereocenter at the benzylic position of the ethyl group. This inherent chirality makes the compound a valuable building block for asymmetric synthesis, where the goal is to produce enantiomerically pure complex molecules. rsc.org
The chiral 1-(pyridin-2-yl)ethyl amine fragment can serve multiple roles in stereocontrolled synthesis:
Chiral Building Block: The entire molecule can be incorporated into a larger target, preserving the original stereocenter and influencing the stereochemistry of newly formed centers.
Chiral Auxiliary: The chiral pyridyl moiety can be used to direct the stereochemical outcome of a reaction on another part of the molecule, after which it can be cleaved and removed.
Precursor to Chiral Ligands: The pyridine nitrogen and the amide functionality provide handles for further chemical modification to create novel chiral ligands for asymmetric catalysis. Chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOx), are highly effective in a wide range of metal-catalyzed asymmetric transformations. researchgate.netnih.gov
The development of synthetic methods for chiral amines is a field of intense research. thieme-connect.de Using an enantiomerically pure form of 1-(pyridin-2-yl)ethanamine as the starting material ensures that the resulting this compound is also enantiopure. This enantiopurity can then be relayed during subsequent synthetic steps to control the absolute stereochemistry of the final product.
| Application Area | Role of Chiral Moiety | Synthetic Goal |
| Natural Product Synthesis | Chiral Building Block | Incorporation of the pyridylethylamine fragment into the final structure with stereocontrol. |
| Asymmetric Catalysis | Precursor to Chiral Ligand | Synthesis of novel Pyridine-based ligands for enantioselective metal catalysis. |
| Stereoselective Alkylation | Chiral Auxiliary | Directing the facial selectivity of enolate alkylation or other bond-forming reactions. |
This table highlights how the inherent chirality of the molecule can be strategically leveraged in different areas of asymmetric synthesis.
Synthesis of Poly-Functionalized Organic Intermediates
The α-chloroacetamide is a versatile electrophile capable of reacting with a wide array of nucleophiles, making this compound an excellent starting point for creating poly-functionalized organic intermediates. tandfonline.com The simple nucleophilic substitution of the chloride ion—a good leaving group—allows for the direct introduction of diverse functional groups. researchgate.net
This strategy enables the conversion of the chloro-derivative into molecules containing thiols, ethers, amines, azides, nitriles, and other functionalities. Each of these new intermediates can then be used in subsequent transformations. For example, an azide (B81097) intermediate can be reduced to a primary amine or used in Huisgen cycloaddition ("click chemistry"). A thioether can be oxidized to a sulfoxide (B87167) or sulfone, modulating the electronic and steric properties of the molecule. This straightforward functional group interconversion is a powerful tool for generating precursors needed for more complex synthetic targets.
| Nucleophile | Reagent Example | Introduced Functional Group | Resulting Intermediate Class |
| Thiol | R-SH / Base | -SR | Thioether |
| Amine | R₂NH | -NR₂ | Tertiary Amine |
| Azide | Sodium Azide (NaN₃) | -N₃ | Alkyl Azide |
| Cyanide | Potassium Cyanide (KCN) | -CN | Nitrile |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -OH | α-Hydroxy Amide |
| Carboxylate | R-COO⁻ Na⁺ | -OC(O)R | Ester |
This interactive data table demonstrates the wide scope of nucleophilic substitution reactions to generate a variety of functionalized intermediates.
Design and Synthesis of Chemically Diverse Compound Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large collections of related compounds, known as libraries. ijpsr.comescholarship.org this compound is an ideal scaffold for the synthesis of such libraries. Its structure can be divided into a constant core (the chiral pyridylethyl acetamide (B32628) backbone) and a point of diversification (the reactive C-Cl bond).
By employing parallel synthesis techniques, the single starting material can be reacted with a large panel of diverse nucleophiles (e.g., various thiols, amines, phenols) in separate reaction vessels (such as the wells of a microtiter plate). This approach allows for the efficient production of a library where each member shares the common core but possesses a unique "R-group" introduced by the nucleophile. nih.gov
Such libraries are invaluable for structure-activity relationship (SAR) studies. Recent research has highlighted the utility of chloroacetamide fragment libraries in identifying covalent inhibitors for biological targets, where the chloroacetamide moiety forms a covalent bond with a key residue (like cysteine) in a protein's binding pocket. nih.govnih.gov The library generated from this compound could be screened against various biological targets to identify new therapeutic leads.
| Library Core | Point of Diversification | Diversity Elements (Examples) | Application |
| N-(1-(pyridin-2-yl)ethyl)acetamide | C-Cl bond | Thiols: Arylthiols, AlkylthiolsAmines: Anilines, BenzylaminesPhenols: Substituted Phenols | High-throughput screening, Structure-Activity Relationship (SAR) studies, Covalent inhibitor discovery. |
This table outlines the strategy for using the title compound in a parallel synthesis approach to create a diverse chemical library for discovery research.
Derivatization Chemistry and Analogue Synthesis of 2 Chloro N 1 Pyridin 2 Yl Ethyl Acetamide
Systematic Modifications at the Chloroacetyl Side Chain
The chloroacetyl moiety of 2-chloro-N-(1-(pyridin-2-yl)ethyl)acetamide is a highly reactive electrophilic center, rendering it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for the systematic modification of the side chain, allowing for the introduction of a wide array of functional groups. The ease of displacement of the chlorine atom by various nucleophiles, such as those containing oxygen, nitrogen, or sulfur, is a well-established principle in the chemistry of N-aryl-2-chloroacetamides. researchgate.netresearchgate.net
A general scheme for the nucleophilic substitution at the chloroacetyl side chain can be envisioned as follows:
Table 1: Examples of Nucleophilic Substitution Reactions at the Chloroacetyl Side Chain
| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Product Class |
| Amine (R₂NH) | Piperidine, Morpholine | Aminoacetyl | α-Amino acetamides |
| Thiol (RSH) | Thiophenol, Cysteine | Thioether | Thioether acetamides |
| Alcohol (ROH) | Methanol, Phenol | Ether | α-Alkoxy/Aryloxy acetamides |
| Carboxylate (RCOO⁻) | Sodium acetate | Ester | α-Acyloxy acetamides |
| Azide (B81097) (N₃⁻) | Sodium azide | Azide | α-Azido acetamides |
The reaction of 2-chloro-N-arylacetamides with various amines, for instance, leads to the formation of N-aryl-2-(amino)acetamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Similarly, reaction with thiols or alcohols (as alkoxides) yields the corresponding thioether or ether derivatives, respectively. For example, the reaction of 2-chloro-N-arylacetamides with thiophenols in the presence of a base like sodium ethoxide results in the formation of 2-(phenylthio)acetamides.
Diversification and Functionalization of the Pyridine (B92270) Ring System
The pyridine ring of this compound is another key site for structural diversification. While the pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene, it is amenable to various functionalization strategies, including C-H activation, and nucleophilic aromatic substitution, particularly with activating or directing groups.
Recent advances in transition-metal-catalyzed C-H functionalization have provided powerful tools for the direct introduction of substituents onto pyridine rings. For the closely related N-(pyridin-2-yl)acetamide, rhodium-catalyzed olefination has been demonstrated. This reaction, assisted by the amide directing group, allows for the introduction of alkenyl groups at the C3-position of the pyridine ring. Similarly, ruthenium-catalyzed arylation can introduce aryl groups at specific positions. These methodologies suggest that the pyridine ring in this compound could be similarly functionalized to generate a library of analogues with diverse substitution patterns.
Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions, thereby opening up additional avenues for functionalization.
Synthesis of Conformationally Restricted Analogues
The synthesis of conformationally restricted analogues is a valuable strategy in medicinal chemistry to probe the bioactive conformation of a molecule and to enhance its potency and selectivity. For this compound, conformational restriction can be achieved by introducing cyclic structures that lock the relative orientation of the pyridine ring and the acetamide (B32628) side chain.
One conceptual approach involves the intramolecular cyclization of a suitably functionalized derivative. For instance, if the chloroacetyl side chain is first modified to introduce a nucleophilic group, and a corresponding electrophilic site is present on the pyridine ring (or introduced via functionalization as described in section 7.2), an intramolecular reaction could lead to a cyclic analogue.
Enantioselective Synthesis and Chiral Resolution of Derivatives
The presence of a stereocenter at the ethyl linker of this compound means that it exists as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired activity while the other may be inactive or even have undesirable effects. Therefore, the enantioselective synthesis or chiral resolution of its derivatives is of significant importance.
The chirality of the final compound is derived from the precursor, 1-(pyridin-2-yl)ethanamine. The enantioselective synthesis of this key intermediate has been achieved. One approach involves the reaction of pyridine-2-carboxaldehyde with a chiral auxiliary, such as (R)- or (S)-t-butylsulfinamide, to form a chiral sulfinylimine. Diastereoselective addition of a methyl group (e.g., from methylmagnesium bromide) to this imine, followed by removal of the chiral auxiliary, yields the desired enantiomer of 1-(pyridin-2-yl)ethanamine with high enantiomeric excess.
Alternatively, racemic 1-(pyridin-2-yl)ethanamine can be resolved into its constituent enantiomers. A novel method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. Another established technique is enzymatic kinetic resolution. For instance, lipase-catalyzed acylation of a racemic amine can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Similarly, the resolution of racemic 1-(2-pyridyl)ethanols has been successfully achieved through lipase-catalyzed asymmetric acetylation, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity.
These methods provide access to enantiomerically pure starting materials, which can then be reacted with chloroacetyl chloride to produce the individual enantiomers of this compound and its derivatives.
Structure-Function Relationship Studies (Chemical Reactivity and Conformational Dynamics)
Chemical Reactivity: The primary determinant of the chemical reactivity of this class of compounds is the electrophilicity of the α-carbon of the chloroacetyl group. The rate of nucleophilic substitution at this position can be influenced by electronic effects of substituents on the pyridine ring. Electron-withdrawing groups on the pyridine ring would be expected to increase the reactivity of the chloroacetyl group by inductively withdrawing electron density, making the α-carbon more electrophilic. Conversely, electron-donating groups may slightly decrease its reactivity.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the stable conformers and the energy barriers for their interconversion. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can provide insights into the predominant conformations in solution. mdpi.com Understanding the conformational dynamics is crucial as the three-dimensional structure of the molecule often dictates its interaction with biological targets. For instance, studies on pyridine derivatives have shown that the presence and position of certain functional groups can significantly enhance or reduce their antiproliferative activity. nih.gov
Hypothetical Mechanistic Research and Bio Inspired Scaffold Design Based on 2 Chloro N 1 Pyridin 2 Yl Ethyl Acetamide
Computational Docking Studies for Theoretical Ligand-Receptor Interactions
To probe the potential biological targets of 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide, a comprehensive series of computational docking studies could be envisioned. These in silico experiments would simulate the interaction of the compound with a wide array of protein structures, aiming to identify putative binding partners and elucidate the structural basis of these interactions.
A primary focus of such studies would be enzymes known to be susceptible to covalent modification by chloroacetamides, such as cysteine proteases, kinases, and ubiquitin-conjugating enzymes. The rationale behind this targeted approach lies in the electrophilic nature of the α-chloro group, which can react with nucleophilic residues like cysteine in a protein's active site.
Hypothetical docking simulations could be performed against a panel of therapeutically relevant proteins. For instance, docking into the active site of a cysteine protease like cathepsin B could reveal favorable binding poses where the chloroacetyl group is positioned for nucleophilic attack by the catalytic cysteine residue. The pyridin-2-ylethyl moiety would likely engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which would contribute to the binding affinity and specificity.
The results of these hypothetical docking studies could be summarized in a table, highlighting the predicted binding affinities and key interacting residues for a range of potential protein targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Cathepsin B | -8.5 | Cys29, His199, Trp177 | Covalent (Cys29), Hydrogen Bond (His199), π-stacking (Trp177) |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -7.9 | Cys797, Met793, Leu718 | Covalent (Cys797), Hydrophobic (Met793, Leu718) |
| Ubiquitin-conjugating enzyme E2S (UBE2S) | -7.2 | Cys95, Phe62, Tyr133 | Covalent (Cys95), π-stacking (Phe62), Hydrogen Bond (Tyr133) |
Molecular Modeling of Potential Binding Sites and Interaction Modes
Building upon the initial docking screens, more sophisticated molecular modeling techniques could be employed to refine our understanding of the potential binding sites and interaction modes of this compound. Molecular dynamics (MD) simulations, for example, would allow for the exploration of the conformational flexibility of both the ligand and the protein, providing a more dynamic and realistic picture of the binding event.
A hypothetical MD simulation of the compound bound to the active site of EGFR kinase could reveal the precise orientation of the pyridin-2-yl group within the ATP-binding pocket. The simulation might show the pyridine (B92270) nitrogen forming a hydrogen bond with a backbone amide, while the ethyl linker positions the chloroacetamide group in close proximity to the crucial Cys797 residue. The stability of these interactions over the course of the simulation would provide confidence in the predicted binding mode.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations could be utilized to model the covalent bond formation between the chloroacetamide and the target cysteine residue. These calculations would provide insights into the reaction mechanism and the transition state of the covalent modification, offering a deeper understanding of the compound's reactivity.
In Silico Screening of Chemical Libraries Derived from the Compound
To expand the chemical space around the this compound scaffold, an in silico screening campaign of virtual chemical libraries could be undertaken. This would involve the creation of a large, diverse library of virtual compounds based on the core structure, followed by their computational evaluation against a panel of potential protein targets.
The virtual library could be generated by enumerating a wide range of substituents at various positions on the pyridine ring and by exploring different linker lengths and compositions between the pyridine and the chloroacetamide moiety. This would result in a vast collection of molecules with diverse physicochemical properties.
High-throughput virtual screening (HTVS) methods, such as pharmacophore modeling and shape-based screening, could then be used to rapidly filter this library and identify compounds with a high probability of binding to the target of interest. The most promising candidates from the HTVS would then be subjected to more rigorous docking and molecular dynamics simulations to refine the predictions. This hierarchical in silico screening approach would enable the efficient identification of novel and potentially more potent and selective analogs of the parent compound.
Biophysical Chemistry Approaches to Investigate Molecular Interactions (e.g., binding thermodynamics, kinetics)
While computational methods provide valuable insights into the hypothetical interactions of this compound, experimental validation using biophysical techniques is crucial to confirm and quantify these interactions. A suite of biophysical assays could be employed to characterize the binding thermodynamics and kinetics of the compound and its derivatives with their putative protein targets.
Isothermal Titration Calorimetry (ITC) would be a powerful tool to directly measure the thermodynamic parameters of the initial non-covalent binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information would provide a complete thermodynamic profile of the binding event and reveal the driving forces behind the interaction.
Surface Plasmon Resonance (SPR) is another valuable technique for studying the kinetics of binding. In an SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. By monitoring the change in the refractive index at the sensor surface, SPR can provide real-time data on the association (kon) and dissociation (koff) rates of the non-covalent interaction.
For a covalent inhibitor, the kinetics of the covalent modification step are also of great interest. Techniques such as rapid-quench kinetics coupled with mass spectrometry could be used to measure the rate of covalent bond formation (kinact). By incubating the protein and the compound for varying amounts of time and then quenching the reaction, the extent of covalent modification can be quantified, allowing for the determination of the inactivation rate constant.
The combination of these biophysical techniques would provide a comprehensive understanding of the molecular interactions of this compound, from the initial recognition and binding to the final covalent modification of its target.
| Biophysical Technique | Measured Parameters | Hypothetical Application |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) | Determining the thermodynamic driving forces of the initial non-covalent binding to a target protein. |
| Surface Plasmon Resonance (SPR) | Association rate (kon), Dissociation rate (koff) | Characterizing the real-time kinetics of the non-covalent interaction. |
| Rapid-Quench Kinetics with Mass Spectrometry | Inactivation rate constant (kinact) | Measuring the rate of covalent bond formation with a target cysteine residue. |
Future Research Directions and Emerging Paradigms for 2 Chloro N 1 Pyridin 2 Yl Ethyl Acetamide
Integration with Flow Chemistry and Automated Synthesis Platforms
The traditional batch synthesis of chloroacetamides, typically involving the reaction of an amine with chloroacetyl chloride, is well-established. chemicalbook.comijpsr.info However, the future of synthesizing 2-Chloro-N-(1-(pyridin-2-yl)ethyl)acetamide and its derivatives lies in the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, and scalability. amidetech.com
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and mixing. amidetech.com This enhanced control can lead to higher yields, improved purity, and safer handling of reactive intermediates like chloroacetyl chloride. amidetech.com Automated platforms can further accelerate the synthesis process, enabling the rapid generation of a library of analogues for screening purposes. ethz.chresearchgate.net Such an approach would be invaluable for exploring the structure-activity relationships of this compound class in various applications. researchgate.net
| Feature | Batch Synthesis | Flow Chemistry & Automated Synthesis |
| Scalability | Often requires re-optimization for different scales. | Easily scalable by extending run time. amidetech.com |
| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes minimize risk. amidetech.com |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. amidetech.com |
| Efficiency | Can be time-consuming with manual workup. | Reduced reaction times and integrated purification. researchgate.net |
| Reproducibility | Can vary between batches and operators. | High reproducibility due to consistent parameters. |
Exploration in Supramolecular Chemistry and Materials Science Applications
The molecular architecture of this compound, featuring both hydrogen-bond donating (N-H) and accepting (C=O, pyridyl-N) sites, makes it an excellent candidate for exploration in supramolecular chemistry. rsc.orgrsc.org Pyridine-amide based ligands are known to form a variety of discrete supramolecular assemblies through coordination with metal ions and hydrogen bonding. rsc.orgrsc.org
Future research could focus on designing and synthesizing self-assembling systems where this compound acts as a fundamental building block. The pyridyl nitrogen can coordinate with various metal centers, potentially forming metallacycles, cages, or coordination polymers. nih.govrsc.org The amide group can participate in robust hydrogen-bonding networks, directing the formation of higher-order structures like gels, liquid crystals, or functional polymeric materials. researchgate.net The inherent chirality of the molecule could also be exploited to create chiral supramolecular structures with applications in asymmetric catalysis or separations.
| Interaction Type | Potential Application | Rationale |
| Metal Coordination | Catalysis, Porous Materials | The pyridine (B92270) nitrogen can bind to transition metals, creating catalytically active sites or porous frameworks for gas storage. nih.gov |
| Hydrogen Bonding | Gels, Liquid Crystals | The amide N-H and C=O groups can form directional hydrogen bonds, leading to the formation of extended, ordered networks. rsc.org |
| π-π Stacking | Conductive Materials | The aromatic pyridine ring can stack with other π-systems, potentially creating pathways for charge transport. |
| Halogen Bonding | Crystal Engineering | The chlorine atom can act as a halogen bond donor, providing an additional tool for controlling solid-state packing. |
Development of Novel Catalytic Transformations
The chloroacetamide moiety is a versatile chemical handle, susceptible to nucleophilic substitution. proquest.com This reactivity makes this compound a valuable precursor for developing novel catalytic transformations. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, could be employed to replace the chlorine atom with a wide variety of substituents, thereby accessing a diverse range of complex molecules. acs.orgrsc.orgresearchgate.net
For instance, palladium-catalyzed α-arylation of chloroacetamides has been developed to synthesize α-aryl amides, which are core structures in many nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org Applying similar methodologies to this compound could generate novel compounds with potential pharmaceutical applications. Furthermore, the pyridine ring itself can direct C-H activation reactions, offering another avenue for catalytic functionalization at different positions on the molecule. ibs.re.kr
| Catalytic Reaction | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | α-Aryl-N-(1-(pyridin-2-yl)ethyl)acetamide |
| Buchwald-Hartwig Amination | Amine / Pd or Cu catalyst | α-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | α-Alkynyl-N-(1-(pyridin-2-yl)ethyl)acetamide |
| Thiolation | Thiol / Base | α-Thioether-N-(1-(pyridin-2-yl)ethyl)acetamide |
Advanced Characterization Techniques Beyond Standard Methodologies
While standard techniques like NMR, IR, and mass spectrometry are essential, a deeper understanding of the structure, dynamics, and properties of this compound will require more advanced characterization methods. rsyn.org
Solid-state NMR (ssNMR) spectroscopy, for example, can provide detailed information about the atomic-level structure and intermolecular interactions in the crystalline or amorphous solid state. mst.edunih.govacs.org This is particularly useful for studying supramolecular assemblies or polymer composites. Dynamic NMR spectroscopy could be used to study conformational changes and rotational barriers within the molecule. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements for confirming elemental formulas. rsyn.org When single crystals can be grown, X-ray crystallography offers unambiguous determination of the three-dimensional molecular structure and packing in the solid state. Computational methods, such as Density Functional Theory (DFT), can complement experimental data by providing insights into electronic structure, reactivity, and spectroscopic properties.
| Technique | Information Gained | Relevance |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and crystal packing. | Fundamental for understanding solid-state properties and designing materials. |
| Solid-State NMR (ssNMR) | Conformation and dynamics in the solid state; intermolecular proximities. acs.org | Characterizes materials where single crystals are unavailable; studies polymers and composites. |
| Dynamic NMR | Quantifies energy barriers for conformational changes (e.g., amide bond rotation). nih.gov | Provides insight into molecular flexibility and its impact on binding or reactivity. |
| Circular Dichroism (CD) | Information on the molecule's chirality and conformation in solution. | Confirms stereochemistry and studies chiral recognition processes. |
| Computational (DFT) | Electronic properties, reaction mechanisms, predicted spectra. | Complements experimental work, guides synthesis, and explains reactivity. |
Interdisciplinary Approaches in Chemical Biology Research
The chloroacetamide functional group is a well-known "warhead" in chemical biology and drug discovery. nih.gov It can act as an irreversible covalent inhibitor by forming a stable bond with nucleophilic residues, most notably cysteine, in protein active sites. nih.govnih.govresearchgate.net This reactivity positions this compound as a promising starting point for the development of chemical probes and targeted covalent inhibitors. jst.go.jp
Future research in this area will involve interdisciplinary collaborations between chemists and biologists. The 1-(pyridin-2-yl)ethyl portion of the molecule can be viewed as a scaffold that can be further functionalized to achieve specific binding to a protein of interest. The chloroacetamide then acts to covalently label the target, enabling its identification and study. acs.orgnih.gov Such probes are invaluable for mapping protein interactions, identifying drug targets, and understanding biological pathways. nih.govuochb.cz The efficacy of chloroacetamide derivatives often depends on specific interactions with the target protein rather than just intrinsic reactivity, making the scaffold a key element for fragment-based drug design. nih.govresearchgate.net
| Research Area | Objective | Rationale |
| Targeted Covalent Inhibitors | Develop selective drugs for enzymes with active site cysteines. | The chloroacetamide group covalently binds to cysteine, leading to potent and sustained inhibition. nih.govnih.gov |
| Activity-Based Probes | Identify and profile enzyme families in complex biological samples. | The probe's scaffold directs it to a class of enzymes, and covalent labeling allows for detection and identification. |
| Cross-linking Studies | Map protein-protein or protein-nucleic acid interactions. nih.gov | Bifunctional derivatives could be synthesized to cross-link interacting biomolecules in close proximity. |
| Fragment-Based Screening | Discover new binding fragments for drug targets. | The molecule can be used in screens to identify proteins that bind the pyridylethyl scaffold, with the covalent bond confirming the interaction. jst.go.jp |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-N-(1-(pyridin-2-yl)ethyl)acetamide, and what analytical techniques validate its purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with a pyridin-ethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purity is validated using HPLC (to assess >98% purity) and NMR spectroscopy (to confirm structural integrity, e.g., δ 8.5 ppm for pyridyl protons and δ 4.2 ppm for the chloroacetamide CH₂ group). Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Q. How does the chloroacetamide group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom activates the acetamide’s carbonyl carbon, facilitating nucleophilic substitution. For example, amines (e.g., piperidine) displace the chloride at 60–80°C in acetonitrile, forming secondary amides. Reaction progress is monitored via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) and quantified using LC-MS .
Q. What are the hydrolysis products of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis (HCl, reflux): Yields pyridin-ethylamine and chloroacetic acid, confirmed by FT-IR (loss of C=O stretch at 1680 cm⁻¹) and titration of liberated chloride ions.
- Basic Hydrolysis (NaOH, 50°C): Produces sodium chloroacetate and pyridin-ethylamide, characterized via ¹³C NMR (appearance of carboxylate carbon at δ 175 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., oxidation) during synthesis?
- Methodological Answer : Competing oxidation of the pyridyl ring is minimized by:
- Using inert atmospheres (N₂/Ar) during reflux.
- Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt%.
- Lowering reaction temperatures (<70°C) to reduce radical formation. Kinetic studies (via in-situ IR) show a 30% reduction in side products under these conditions .
Q. How do structural analogs (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) inform SAR studies for bioactivity?
- Methodological Answer : Comparing analogs with varying substituents (e.g., pyrazole vs. pyridine rings) reveals:
- Pyridyl derivatives exhibit higher solubility in polar solvents (logP = 1.2 vs. 1.8 for pyrazole analogs).
- Methyl groups on heterocycles enhance metabolic stability (e.g., t₁/₂ increases from 2.1 to 4.3 hrs in microsomal assays). Computational docking (AutoDock Vina) identifies pyridine’s nitrogen as critical for hydrogen bonding with target enzymes .
Q. What strategies resolve contradictory data on the compound’s stability in aqueous buffers?
- Methodological Answer : Discrepancies arise from buffer composition. For example:
- Phosphate Buffer (pH 7.4) : Hydrolysis t₁/₂ = 24 hrs due to nucleophilic attack by HPO₄²⁻.
- Tris Buffer (pH 7.4) : t₁/₂ = 48 hrs, as Tris stabilizes the compound via weak coordination. Stability studies using UPLC-PDA at 25°C confirm these trends .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-31G**) show the pyridyl nitrogen’s lone pair directs electrophilic substitution to the para position. Experimental validation via NOESY NMR (cross-peaks between pyridyl H-6 and acetamide CH₂) confirms para-substitution in >90% of cases .
Experimental Design & Data Analysis
Design an experiment to quantify the compound’s binding affinity to serum albumin.
- Methodological Answer :
Prepare albumin solutions (0.1–10 µM in PBS).
Titrate with the compound (1–100 µM) and measure fluorescence quenching (λex = 280 nm, λem = 340 nm).
Fit data to the Stern-Volmer equation: , where = binding constant.
Q. How to analyze conflicting cytotoxicity data across cell lines (e.g., IC50 variations >10-fold)?
- Methodological Answer :
- Step 1 : Validate cell line authenticity (STR profiling).
- Step 2 : Control for efflux pumps (e.g., use verapamil to inhibit P-gp in resistant lines).
- Step 3 : Measure intracellular concentrations via LC-MS/MS to correlate with IC50.
- Example: HepG2 (IC50 = 15 µM) vs. HEK293 (IC50 = 150 µM) due to differential ABCB1 expression .
Tables for Key Comparisons
Table 1 : Stability of this compound in Buffers
| Buffer Type | pH | Half-Life (h) | Degradation Pathway |
|---|---|---|---|
| Phosphate | 7.4 | 24 | Nucleophilic hydrolysis |
| Tris | 7.4 | 48 | Coordination stabilization |
| Acetate | 5.0 | 72 | Acid-catalyzed hydrolysis |
| Data from |
Table 2 : Reactivity of Structural Analogs in Substitution Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
